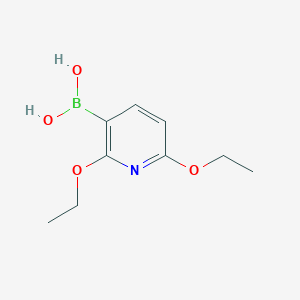

(2,6-Diethoxypyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(2,6-diethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO4/c1-3-14-8-6-5-7(10(12)13)9(11-8)15-4-2/h5-6,12-13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTELBRAIBMTDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)OCC)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20701244 | |

| Record name | (2,6-Diethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20701244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003043-46-6 | |

| Record name | (2,6-Diethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20701244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2,6-Diethoxypyridin-3-yl)boronic Acid: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of (2,6-diethoxypyridin-3-yl)boronic acid, a valuable heterocyclic building block in modern synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and reactivity of this versatile reagent, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Value of Substituted Pyridinylboronic Acids

Pyridinylboronic acids are a cornerstone of contemporary organic synthesis, primarily serving as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction. This class of reagents enables the efficient formation of carbon-carbon bonds, forging biaryl and heteroaryl structures that are prevalent in a vast number of pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of alkoxy substituents, such as the two ethoxy groups in this compound, modulates the electronic properties and steric profile of the pyridine ring, offering fine-tuned control over reactivity and the physicochemical properties of the resulting products.

Boronic acids, in general, are recognized for their versatility, stability under many conditions, and relatively low toxicity.[2] Their unique ability to act as Lewis acids and form reversible covalent complexes with diols is a key feature of their chemistry.[3] However, many heteroaryl boronic acids, particularly those of electron-deficient rings like pyridine, can be prone to decomposition via pathways such as protodeboronation, which presents a challenge in their synthesis and application.[4] This guide will address these aspects in the context of the title compound.

Physicochemical and Structural Properties

This compound is a derivative of pyridine containing two ethoxy groups flanking the nitrogen atom and a boronic acid functional group at the 3-position. While specific, experimentally determined data for this exact compound is sparse in publicly accessible literature, its properties can be reliably inferred from its constituent parts and comparison with its close analog, (2,6-dimethoxypyridin-3-yl)boronic acid.

| Property | Data | Source / Comment |

| Chemical Name | This compound | IUPAC Nomenclature |

| CAS Number | 1003043-46-6 | Chemical Abstracts Service |

| Molecular Formula | C₉H₁₄BNO₄ | --- |

| Molecular Weight | 211.02 g/mol | --- |

| Appearance | Expected to be a solid (powder or crystals) | Based on related boronic acids |

| Melting Point | 128-130 °C (for dimethoxy analog) | [5] The diethoxy analog may have a similar but distinct melting point. |

| Solubility | Soluble in many organic solvents (e.g., Dioxane, THF, DMF). | General property of boronic acids used in synthesis. |

| Stability | Likely sensitive to heat and strong acids/bases. Prone to dehydration to form boroxine anhydrides. Best stored under inert atmosphere at low temperatures (-20°C). | General stability profile for pyridinylboronic acids.[4] |

Synthesis and Handling

The synthesis of this compound is not widely documented with a specific, detailed protocol. However, a robust and logical synthetic strategy involves the directed ortho-metalation (DoM) of the precursor, 2,6-diethoxypyridine, followed by borylation. This approach is a standard and powerful method for the functionalization of substituted aromatic and heteroaromatic systems.[6][7]

Proposed Synthetic Protocol: Lithiation-Borylation

The key steps involve the deprotonation of the C3 position of the pyridine ring, which is activated by the two adjacent ethoxy groups, followed by quenching the resulting lithio-species with a borate ester.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation: To an oven-dried, multi-necked flask under an inert atmosphere (Argon or Nitrogen), add a solution of 2,6-diethoxypyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 equiv.) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours. Causality Note: The low temperature is critical to prevent side reactions and ensure regioselective deprotonation at the C3 position, directed by the flanking ethoxy groups.

-

Borylation: To the freshly prepared lithiated species, add triisopropyl borate (B(Oi-Pr)₃) (1.2 equiv.) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Causality Note: The borate ester acts as an electrophile, trapping the anionic intermediate to form a boronate ester complex.

-

Hydrolysis & Isolation: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~2). Stir vigorously for 1-2 hours to hydrolyze the boronate ester. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the final this compound.

Stability and Handling Considerations

Like many pyridinylboronic acids, the title compound is susceptible to degradation.[4] The primary pathway is often protodeboronation, especially in the presence of moisture and acid or base. It can also undergo dehydration to form a cyclic trimer anhydride, known as a boroxine.

-

Storage: For long-term stability, it is imperative to store the compound under an inert atmosphere (argon or nitrogen), at low temperatures (freezer conditions, -20 °C), and protected from light.

-

Handling: When using in reactions, handle the solid quickly in the air to minimize moisture absorption. For critical applications, handling in a glovebox is recommended.

-

Alternative: For applications where stability is a major concern, the corresponding pinacol ester, this compound pinacol ester, can be synthesized and used. Boronic esters are generally more stable to storage and chromatography.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds.[8] This reaction is a powerful tool for constructing complex molecular architectures from simple precursors.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

This protocol is a generalized procedure based on conditions found to be effective for structurally similar 2-pyridylboronic acids and should be optimized for specific substrates.[1][9]

-

Reaction Setup: In a Schlenk flask or microwave vial, combine the aryl or heteroaryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon). Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/EtOH/H₂O) is commonly used. Causality Note: The base is crucial for activating the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step. The choice of solvent affects the solubility of reagents and can influence reaction rates.

-

Reaction Execution: Heat the mixture with stirring to the desired temperature (typically 80-110 °C) for the required time (2-24 hours). The reaction can often be accelerated using microwave irradiation.[9]

-

Monitoring and Work-up: Monitor the reaction's progress using TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl compound.

Applications in Medicinal Chemistry and Drug Discovery

The 2,6-dialkoxypyridine scaffold is a privileged structure in medicinal chemistry. Its inclusion in a molecule can enhance metabolic stability, modulate solubility, and provide key hydrogen bond accepting sites through the pyridine nitrogen. Boronic acids themselves are increasingly utilized as pharmacophores, most famously in the proteasome inhibitor bortezomib.[2]

The combination of these two moieties in this compound makes it a highly valuable building block for the synthesis of complex molecules targeting a range of biological targets, particularly protein kinases. The development of novel kinase inhibitors is a major focus in the treatment of cancer and inflammatory diseases.[10] While specific examples using the diethoxy derivative are not prevalent in literature, the analogous dimethoxy scaffold is a component of numerous patented compounds in drug discovery programs.

Conclusion

This compound represents a strategically important synthetic intermediate. While its inherent stability can pose challenges, these are readily overcome with appropriate handling and the use of optimized reaction protocols. Its primary utility in Suzuki-Miyaura cross-coupling provides a reliable and versatile route to complex heteroaromatic compounds of significant interest to the pharmaceutical and materials science industries. This guide provides a foundational understanding and practical framework for the successful synthesis and application of this potent chemical tool.

References

-

Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

Aggarwal, V. K., et al. (n.d.). Lithiation-Borylation in Synthesis. University of Bristol. Retrieved from [Link]

-

Aggarwal, V. K., et al. (2012). Enantioselective synthesis of (R)-tolterodine using lithiation/borylation–protodeboronation methodology. Beilstein Journal of Organic Chemistry, 8, 136-141. Retrieved from [Link]

-

Richmond, W., et al. (2013). Boronic Acid-Containing Aminopyridine- and Aminopyrimidinecarboxamide CXCR1/2 Antagonists: Optimization of Aqueous Solubility and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(11), 1067-1072. Retrieved from [Link]

-

Aggarwal, V. K., et al. (2022). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Organic Letters, 24(50), 9284-9288. Retrieved from [Link]

-

Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]

-

Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. University of Bristol Research Portal. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4849-4852. Retrieved from [Link]

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

-

Guijarro, D., & Yus, M. (2005). DTBB-Catalyzed lithiation of 2,6-bis(chloromethyl)pyridine. Tetrahedron, 61(45), 10763-10769. Retrieved from [Link]

-

Singh, U. P., & Singh, R. P. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4998. Retrieved from [Link]

-

Fortin, S., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1188. Retrieved from [Link]

-

Havelková, M., Dvořák, D., & Hocek, M. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis, 2001(11), 1704-1710. Retrieved from [Link]

-

Havelková, M., et al. (2001). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis, 2001(11), 1704-1710. Retrieved from [Link]

-

Wagner, C. E., et al. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). Retrieved from [Link]

-

ChemBK. (2024, April 10). (2,6-Dimethoxypyridin-3-yl)boronic acid. Retrieved from [Link]

-

Wu, S., Waugh, W., & Stella, V. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. Retrieved from [Link]

- Google Patents. (1999). US5939553A - Process for preparing pyridine-2,6-diamines.

-

Silva, A. M. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]

-

Berion, D., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2660. Retrieved from [Link]

-

Silva, A. M. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Retrieved from [Link]

-

Szawkało, J., et al. (2015). 2-(6-Bromopyridin-2-yl)-6-methyl-[11][12][13]dioxazaborocane, a new stable (pyridin-2-yl)boronic acid derivative. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), 956-959. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. youtube.com [youtube.com]

- 9. scispace.com [scispace.com]

- 10. Boronic Acid-Containing Aminopyridine- and Aminopyrimidinecarboxamide CXCR1/2 Antagonists: Optimization of Aqueous Solubility and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Enantioselective synthesis of (R)-tolterodine using lithiation/borylation–protodeboronation methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]

An In-Depth Technical Guide to the Synthesis and Characterization of (2,6-Diethoxypyridin-3-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Diethoxypyridin-3-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique electronic and structural properties, conferred by the diethoxy-substituted pyridine ring, make it an attractive component for the synthesis of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of a proposed synthetic route to this compound, based on established chemical principles and analogous transformations. Furthermore, it outlines the key characterization techniques and expected analytical data for the verification of the synthesized compound.

Introduction

Boronic acids and their derivatives are of paramount importance in modern organic synthesis, largely due to their stability, low toxicity, and versatile reactivity.[1] In the realm of drug discovery, the boronic acid moiety is a bioisostere of the carboxylic acid group and has been incorporated into several FDA-approved drugs.[1] Heterocyclic boronic acids, in particular, offer a gateway to a vast chemical space of novel molecular architectures. The pyridine scaffold is a privileged structure in medicinal chemistry, and its functionalization with a boronic acid group at the 3-position allows for the introduction of diverse substituents at this position, enabling the exploration of structure-activity relationships. The 2,6-diethoxy substitution pattern on the pyridine ring is expected to influence the molecule's lipophilicity, solubility, and electronic properties, which can be fine-tuned for specific applications.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process, as illustrated in the workflow diagram below. The strategy hinges on the initial preparation of 2,6-diethoxypyridine, followed by regioselective bromination at the 3-position, and finally, a lithium-halogen exchange and subsequent borylation.

Caption: Proposed three-step synthesis of this compound.

Part 1: Synthesis of 2,6-Diethoxypyridine

The initial step involves a nucleophilic aromatic substitution reaction to replace the bromine atoms of 2,6-dibromopyridine with ethoxy groups. This transformation is a well-established method for the preparation of alkoxypyridines.[2]

Experimental Protocol:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (2.2 equivalents) in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen). The reaction is exothermic and should be performed with caution.

-

Reaction: To the freshly prepared sodium ethoxide solution, add 2,6-dibromopyridine (1.0 equivalent) dissolved in a minimal amount of absolute ethanol.

-

Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: Synthesis of 3-Bromo-2,6-diethoxypyridine

The second step is the regioselective electrophilic bromination of the electron-rich 2,6-diethoxypyridine ring. The alkoxy groups are activating and ortho-, para-directing. In this case, the 3- and 5-positions are electronically activated. Due to steric hindrance from the ethoxy groups, bromination is anticipated to occur preferentially at the 3-position. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this purpose.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 2,6-diethoxypyridine (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

-

Bromination: Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the solution at room temperature.

-

Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

-

Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the mixture with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purification: After filtration and solvent evaporation, purify the crude product by column chromatography on silica gel to isolate 3-bromo-2,6-diethoxypyridine. This key intermediate is also commercially available from suppliers such as Halochem and EON Biotech, which can be a more direct route.[3][4]

Part 3: Synthesis of this compound

The final step involves the conversion of the aryl bromide to the desired boronic acid. This is typically achieved through a lithium-halogen exchange at low temperature, followed by quenching the resulting aryllithium intermediate with a trialkyl borate.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 3-bromo-2,6-diethoxypyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours.

-

Borylation: To the aryllithium solution, add triisopropyl borate (1.2 equivalents) dropwise, again ensuring the temperature remains below -70 °C.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Acidic Workup: Cool the mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid. Stir vigorously for at least one hour to hydrolyze the boronate ester.

-

Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or by forming a transient ester with a diol for purification, followed by hydrolysis.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data based on its chemical structure and data from the analogous dimethoxy compound.[1][5]

| Property | Expected Value/Observation |

| Molecular Formula | C9H14BNO4 |

| Molecular Weight | 211.02 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be a crystalline solid with a defined melting point. |

| ¹H NMR | Characteristic signals for the ethoxy groups (triplet and quartet), and two distinct aromatic protons on the pyridine ring. The B(OH)₂ protons are often broad and may exchange with solvent. |

| ¹³C NMR | Signals corresponding to the nine carbon atoms in the molecule, including the carbon attached to the boron atom. |

| ¹¹B NMR | A broad singlet in the range of δ 20-30 ppm, characteristic of a trigonal boronic acid. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 212.10, [M-H]⁻ at m/z 210.09. |

Applications in Drug Development and Research

This compound is a versatile building block for the synthesis of more complex molecules, primarily through the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or vinyl halides or triflates, providing access to a wide range of biaryl and related structures. These structures are of significant interest in the development of new therapeutic agents targeting a diverse set of biological targets. The diethoxy substitution can enhance metabolic stability and modulate the pharmacokinetic profile of the resulting compounds.

Sources

- 1. (2,6-Dimethoxypyridin-3-yl)boronic acid | C7H10BNO4 | CID 2762707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]

- 3. halochem.com [halochem.com]

- 4. eontrading.uk [eontrading.uk]

- 5. (2,6-DIMETHOXYPYRIDIN-3-YL)BORONIC ACID | CAS 221006-70-8 [matrix-fine-chemicals.com]

An In-Depth Technical Guide to (2,6-Diethoxypyridin-3-yl)boronic acid (CAS 1003043-46-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(2,6-Diethoxypyridin-3-yl)boronic acid is a specialized heterocyclic organoboron compound that has garnered interest within the realms of medicinal chemistry and organic synthesis. Its unique structural motif, featuring a pyridine core flanked by two ethoxy groups and bearing a boronic acid functionality, renders it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. The insights provided herein are grounded in established chemical principles and aim to empower researchers to effectively utilize this reagent in their synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application and safe handling. While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably inferred from its structure and data available for analogous compounds, such as (2,6-dimethoxypyridin-3-yl)boronic acid.

| Property | Value (or Estimated) | Source/Analogy |

| CAS Number | 1003043-46-6 | - |

| Molecular Formula | C9H14BNO4 | [1][2] |

| Molecular Weight | 211.02 g/mol | [1][2] |

| Appearance | White to off-white solid (presumed) | General for boronic acids |

| Melting Point | Not reported; likely >100 °C | Analogy to[3] |

| Boiling Point | ~362.7 °C (Predicted) | - |

| Solubility | Soluble in organic solvents like THF, dioxane, and DMF. Limited solubility in non-polar solvents and water. | General for boronic acids |

| pKa | ~8-9 (Estimated) | General for boronic acids |

Stability and Handling Considerations:

Pyridine boronic acids, particularly those with electron-donating groups, can be susceptible to protodeboronation, especially under acidic or strongly basic conditions and at elevated temperatures. It is recommended to store this compound in a cool, dry, and inert atmosphere (e.g., under argon or nitrogen). As with most boronic acids, it is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is not explicitly detailed in the surveyed literature. However, a robust and logical synthetic route can be devised based on well-established methodologies for the functionalization of pyridine rings. The most viable approach involves a two-step sequence: the synthesis of the 2,6-diethoxypyridine precursor followed by directed ortho-metalation and subsequent borylation.

Step 1: Synthesis of 2,6-Diethoxypyridine

The precursor, 2,6-diethoxypyridine, can be synthesized from the readily available 2,6-dichloropyridine via a nucleophilic aromatic substitution reaction with sodium ethoxide.

Experimental Protocol: Synthesis of 2,6-Diethoxypyridine

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium metal (2.2 eq.) to absolute ethanol under an inert atmosphere (argon or nitrogen). Stir the mixture until all the sodium has reacted to form sodium ethoxide.

-

Addition of 2,6-Dichloropyridine: To the freshly prepared sodium ethoxide solution, add 2,6-dichloropyridine (1.0 eq.) portion-wise.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and carefully quench with water. Remove the ethanol under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 2,6-diethoxypyridine.

Step 2: Directed ortho-Metalation and Borylation

The electron-donating ethoxy groups at the 2- and 6-positions of the pyridine ring direct lithiation to the C3 and C5 positions. Due to the steric hindrance of the two ethoxy groups, deprotonation at C4 is less favorable. Subsequent quenching of the resulting lithiated species with a trialkyl borate, followed by acidic work-up, yields the desired boronic acid.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried, multi-necked flask under an inert atmosphere, dissolve 2,6-diethoxypyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

-

Lithiation: Slowly add a solution of n-butyllithium (1.1 eq.) in hexanes to the cooled solution while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature. The formation of the lithiated intermediate can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq.) dropwise, ensuring the temperature remains at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic. Stir vigorously for 1-2 hours to effect hydrolysis of the borate ester.

-

Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or column chromatography.

Caption: Synthetic pathway to this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4][5][6] This powerful palladium-catalyzed reaction enables the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, providing a versatile method for the synthesis of biaryl and heteroaryl compounds. These motifs are prevalent in many biologically active molecules and functional materials.

The electron-rich nature of the 2,6-diethoxypyridine ring system makes this boronic acid an effective coupling partner. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.

Causality Behind Experimental Choices in a Typical Suzuki-Miyaura Protocol:

-

Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃ are commonly used. For challenging couplings involving heteroaryl boronic acids, specialized ligands are often required to stabilize the palladium catalyst and facilitate the catalytic cycle.

-

Ligand: Phosphine-based ligands, such as triphenylphosphine (PPh₃), or more electron-rich and bulky biaryl phosphine ligands (e.g., SPhos, XPhos), are employed to enhance the reactivity of the catalyst, particularly in the oxidative addition and reductive elimination steps.

-

Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. Water can play a beneficial role in the transmetalation step by facilitating the formation of the boronate anion.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

-

Reaction Setup: To a Schlenk tube, add the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

Boronic acids and their derivatives are increasingly recognized for their potential in medicinal chemistry.[4][5][7][8][9] The boronic acid moiety can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with serine proteases, making them attractive pharmacophores. While direct applications of this compound in drug discovery are not widely reported, its structural class is of significant interest. The 2,6-dialkoxypyridine scaffold is present in a number of biologically active compounds, and the ability to use this boronic acid to readily introduce this fragment into new molecular entities is of high value to medicinal chemists. It serves as a key intermediate for creating libraries of novel compounds for high-throughput screening and for the synthesis of targeted drug candidates.

Conclusion

This compound is a valuable, albeit specialized, reagent in the synthetic chemist's toolbox. Its utility in constructing C-C bonds via the Suzuki-Miyaura reaction makes it a key intermediate for accessing complex molecules with potential applications in pharmaceutical and materials science. This guide has provided a framework for its synthesis, handling, and application, emphasizing the mechanistic rationale behind the proposed protocols. As the demand for novel heterocyclic compounds continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase.

References

- Process for preparing organic boronic acid derivatives using diboronic acid. Google Patents.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]

-

(2,6-DIMETHOXYPYRIDIN-3-YL)BORONIC ACID | CAS 221006-70-8. Mol-Instincts. Available at: [Link]

-

(2,6-Dimethoxypyridin-3-yl)boronic acid | C7H10BNO4 | CID 2762707. PubChem. Available at: [Link]

- US20140330008A1 - Process for the preparation of boronic acid intermediates. Google Patents.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

- DE102008010661A1 - Preparing pyridin-2-boronic acid compounds, useful e.g. to treat ... Google Patents.

-

The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. Available at: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available at: [Link]

-

Lithiation–Borylation in Synthesis. University of Bristol. Available at: [Link]

-

(2,6-Dimethoxypyridin-3-yl)boronic acid. ChemBK. Available at: [Link]

-

This compound. Main-Chemi. Available at: [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available at: [Link]

- EP2251344B1 - Formulation of boronic acid compounds. Google Patents.

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. Available at: [Link]

-

New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. DergiPark. Available at: [Link]

-

Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Semantic Scholar. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

- CN102153579A - Method for synthesizing N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester. Google Patents.

-

(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]

-

Rhodium-Catalyzed PIII -Directed ortho-C-H Borylation of Arylphosphines. PubMed. Available at: [Link]

-

Standard Lithiation–Borylation A user's guide. University of Bristol. Available at: [Link]

-

Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. NIH. Available at: [Link]

-

Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. PMC - NIH. Available at: [Link]

Sources

- 1. (2,6-DIMETHOXYPYRIDIN-3-YL)BORONIC ACID | CAS 221006-70-8 [matrix-fine-chemicals.com]

- 2. This compound - CAS:1003043-46-6 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

- 3. (2,6-Dimethoxypyridin-3-yl)boronic acid | C7H10BNO4 | CID 2762707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of (2,6-Diethoxypyridin-3-yl)boronic acid

Introduction: The Emerging Significance of Pyridyl Boronic Acids in Drug Discovery

(2,6-Diethoxypyridin-3-yl)boronic acid belongs to the versatile class of organoboron compounds that have garnered substantial interest in medicinal chemistry and drug development. The boronic acid moiety is a unique functional group, acting as a Lewis acid and capable of forming reversible covalent bonds with diols, a feature that has been ingeniously exploited in various therapeutic strategies.[1][2] Boronic acid-containing drugs, such as the proteasome inhibitor bortezomib, have already demonstrated clinical success, paving the way for the exploration of novel boronic acid derivatives with tailored properties.[1]

The pyridine scaffold, a privileged structure in medicinal chemistry, when combined with a boronic acid functional group, offers a unique combination of properties. The nitrogen atom in the pyridine ring can influence the electronic properties of the boronic acid, its pKa, and its potential for hydrogen bonding, thereby modulating its biological activity and pharmacokinetic profile. The 2,6-diethoxy substitution pattern on the pyridine ring further refines these properties, impacting the compound's lipophilicity, solubility, and metabolic stability. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for researchers and scientists engaged in its synthesis, characterization, and application.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. While specific experimental data for this compound is not extensively available in the public domain, this section outlines its key identifiers and provides a comparative analysis with its close structural analog, (2,6-dimethoxypyridin-3-yl)boronic acid.

| Property | This compound | (2,6-Dimethoxypyridin-3-yl)boronic acid (for comparison) |

| CAS Number | 1003043-46-6 | 221006-70-8[3][4] |

| Molecular Formula | C₉H₁₄BNO₄ | C₇H₁₀BNO₄[3][4] |

| Molecular Weight | 211.02 g/mol | 182.97 g/mol [3][4] |

| Appearance | Powder or crystals[3] | |

| Melting Point | Not available | 128-130 °C[3][5] |

| Boiling Point | Not available | 341.2 ± 52.0 °C (Predicted)[3] |

| pKa | Not available | 7.28 ± 0.58 (Predicted)[3] |

| Solubility | Not available | Soluble in Methanol[5] |

Note: The diethoxy derivative is expected to have a higher molecular weight and potentially different melting and boiling points compared to its dimethoxy counterpart due to the larger ethyl groups. Its solubility is also likely to be influenced, with a potential increase in lipophilicity.

Experimental Protocols for Characterization

Given the limited availability of experimental data, this section provides detailed, field-proven methodologies for determining the key physicochemical properties of this compound.

Solubility Determination: A Dynamic Approach

The solubility of a compound is a critical parameter for its use in synthesis, purification, and formulation. A dynamic method, which relies on the visual or instrumental determination of the dissolution temperature, is a robust technique for generating accurate solubility data.

Methodology:

-

Sample Preparation: A series of vials are prepared with known masses of this compound and a selected solvent (e.g., water, ethanol, DMSO, acetone).

-

Controlled Heating: The vials are placed in a temperature-controlled bath and the temperature is gradually increased at a constant rate (e.g., 0.2 °C/min) with continuous stirring.

-

Turbidity Monitoring: The point at which the last solid particles dissolve and the solution becomes clear is visually observed or detected using a turbidity sensor. This temperature is recorded as the dissolution temperature for that specific concentration.

-

Data Analysis: The experiment is repeated for different concentrations to construct a solubility curve (solubility vs. temperature).

Diagram of the Solubility Determination Workflow

Caption: Workflow for determining the solubility of this compound using a dynamic method.

pKa Determination: Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for understanding its ionization state at physiological pH, which in turn affects its biological activity and ADME properties.[6] Potentiometric titration is a highly accurate method for determining pKa values.[6]

Methodology:

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.[6] The ionic strength of the solution is kept constant using an inert salt (e.g., KCl).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: The titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. For more complex systems, derivative plots can be used to accurately determine the equivalence point.

Diagram of the pKa Determination Logic

Caption: Logical flow for the determination of the pKa of this compound via potentiometric titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, splitting patterns, and integration of the signals can be used to confirm the presence of the diethoxy and pyridylboronic acid moieties. ¹¹B NMR is also a valuable tool for characterizing boronic acids, with the chemical shift being sensitive to the coordination state of the boron atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. Key vibrational bands to look for include the O-H stretching of the boronic acid group (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the ethyl and aromatic groups, C=C and C=N stretching of the pyridine ring, and B-O stretching vibrations.

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily due to the versatility of the boronic acid group. Its most prominent application is in the Suzuki-Miyaura cross-coupling reaction , a powerful method for forming carbon-carbon bonds. This reaction allows for the coupling of the pyridylboronic acid with a wide range of aryl or vinyl halides, providing access to a diverse array of biaryl and substituted pyridine compounds. These structures are frequently found in biologically active molecules, making this compound a key intermediate in the synthesis of potential drug candidates.

The unique properties of the boronic acid moiety also make it a candidate for direct incorporation into drug molecules. The ability to form reversible covalent bonds with diols can be exploited for targeted drug delivery or for the design of enzyme inhibitors.[2] The diethoxy substituents can be fine-tuned to optimize the pharmacokinetic properties of a lead compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics and a versatile tool for organic synthesis. While a complete experimental dataset of its physicochemical properties is yet to be fully established in the public literature, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers can confidently determine the solubility, pKa, and other critical parameters of this compound, thereby accelerating its application in drug discovery and development. The comparative data provided for its dimethoxy analog serves as a useful benchmark for these investigations. As the field of boron-based pharmaceuticals continues to expand, a thorough understanding of the fundamental properties of building blocks like this compound will be paramount to future success.

References

-

(2,6-Dimethoxypyridin-3-yl)boronic acid - ChemBK. (2024-04-10). [Link]

-

(2,6-Dimethoxypyridin-3-yl)boronic acid | C7H10BNO4 | CID 2762707 - PubChem. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [Link]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC - NIH. (2024-06-06). [Link]

-

Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed. (2018-11-01). [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis of Borinic Acid Derivatives [mdpi.com]

- 3. chembk.com [chembk.com]

- 4. (2,6-Dimethoxypyridin-3-yl)boronic acid | C7H10BNO4 | CID 2762707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Dimethoxypyridine-3-boronic acid | 221006-70-8 [chemicalbook.com]

- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2,6-Diethoxypyridin-3-yl)boronic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Pyridinylboronic Acids in Modern Chemistry

Pyridinylboronic acids represent a pivotal class of reagents in contemporary organic synthesis and medicinal chemistry. Their utility primarily stems from their role as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. The pyridine motif is a common feature in a vast array of pharmaceuticals and bioactive molecules, and the ability to readily introduce this scaffold through C-C bond formation is of paramount importance in drug discovery and development. Furthermore, the boronic acid functional group itself can impart unique biological activities, with several boronic acid-containing drugs having received regulatory approval.

This technical guide provides a comprehensive overview of (2,6-Diethoxypyridin-3-yl)boronic acid, a valuable building block for the synthesis of complex molecules. We will delve into its chemical properties, provide a detailed, field-proven synthetic protocol, discuss its characterization, and explore its applications, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Core Properties of this compound

A thorough understanding of the fundamental properties of a reagent is crucial for its effective application. The key molecular and physical characteristics of this compound are summarized below.

| Property | Value |

| Chemical Formula | C9H14BNO4 |

| Molecular Weight | 211.02 g/mol |

| CAS Number | 1003043-46-6 |

| Appearance | Typically a white to off-white solid |

| Purity | Commercially available with ≥97% purity |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of pyridinylboronic acids can be achieved through several methods, with the most common being the halogen-metal exchange of a halopyridine followed by borylation with a trialkyl borate. This approach is favored for its reliability and scalability. Below is a detailed protocol for the synthesis of the closely related (2,6-dimethoxypyridin-3-yl)boronic acid, which can be adapted for the synthesis of the title compound by substituting the starting material with 2,6-diethoxypyridine.

Diagram of the Synthetic Workflow

Caption: General workflow for the synthesis of (2,6-Dialkoxypyridin-3-yl)boronic acids via lithiation and borylation.

Experimental Protocol (Adapted for this compound)

Materials:

-

2,6-Diethoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel, add 2,6-diethoxypyridine (1 equivalent) and dissolve it in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the cooled solution via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated species is crucial for the subsequent borylation.[1]

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M aqueous HCl until the solution is acidic (pH ~2). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Washing: Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by silica gel column chromatography.

Characterization of this compound

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons) and the aromatic protons on the pyridine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the carbon atoms of the ethoxy groups and the pyridine ring. The carbon atom attached to the boron will have a characteristic chemical shift.

-

¹¹B NMR (Boron-11 Nuclear Magnetic Resonance): ¹¹B NMR is a powerful tool for characterizing boronic acids and will show a single peak corresponding to the boron atom.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl and heteroaryl compounds.[5][6] The electron-rich nature of the 2,6-diethoxypyridine ring can influence the reactivity in these coupling reactions.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., toluene, dioxane, DMF, often with water)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: To a Schlenk flask, add the aryl halide (1 equivalent), this compound (1.2-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

-

Solvent Addition: Add the degassed solvent(s) to the flask.

-

Inert Atmosphere: Purge the flask with argon or nitrogen for several minutes.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents. Boronic acids can be sensitive to air and moisture.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules containing the 2,6-diethoxypyridine moiety. Its utility in Suzuki-Miyaura cross-coupling reactions makes it an important tool for researchers in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, characterization methods, and applications, with the aim of enabling scientists to effectively utilize this important reagent in their research endeavors.

References

-

This compound. Mynarend. Retrieved from [Link]

-

(2,6-Dimethoxypyridin-3-yl)boronic acid. ChemBK. Retrieved from [Link]

-

(2,6-Dimethoxypyridin-3-yl)boronic acid | C7H10BNO4 | CID 2762707. PubChem. Retrieved from [Link]

-

(2,6-DIMETHOXYPYRIDIN-3-YL)BORONIC ACID | CAS 221006-70-8. Angene. Retrieved from [Link]

- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.

-

The Suzuki−Miyaura coupling between different aryl halides and various... ResearchGate. Retrieved from [Link]

-

(2,6-dimethoxypyridin-3-yl)boronic acid (C7H10BNO4). PubChemLite. Retrieved from [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved from [Link]

-

Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. Retrieved from [Link]

-

Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Retrieved from [Link]

-

Enantioselective synthesis of (R)-tolterodine using lithiation/borylation–protodeboronation methodology. PMC. Retrieved from [Link]

-

Lithiation- Borylation in Synthesis. University of Bristol. Retrieved from [Link]

-

Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. PMC. Retrieved from [Link]

-

This compound. Mynarend. Retrieved from [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Retrieved from [Link]

-

Application of the Lithiation-Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents and Subsequent In. School of Chemistry | University of Bristol. Retrieved from [Link]

-

Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. Retrieved from [Link]

-

Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr. SciSpace. Retrieved from [Link]

- Process for the preparation of pyridine-2-boronic acid esters. Google Patents.

Sources

- 1. Enantioselective synthesis of (R)-tolterodine using lithiation/borylation–protodeboronation methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. (2,6-Dimethoxypyridin-3-yl)boronic acid | C7H10BNO4 | CID 2762707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2,6-DIMETHOXYPYRIDIN-3-YL)BORONIC ACID | CAS 221006-70-8 [matrix-fine-chemicals.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Mass spectrometry of (2,6-Diethoxypyridin-3-yl)boronic acid

An In-Depth Technical Guide to the Mass Spectrometry of (2,6-Diethoxypyridin-3-yl)boronic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the mass spectrometric analysis of this compound, a crucial building block in contemporary synthetic chemistry and drug discovery. As researchers and drug development professionals, precise molecular characterization is paramount. This document offers field-proven insights and detailed protocols to navigate the specific challenges presented by this and similar organoboron compounds.

The analysis of boronic acids by mass spectrometry is often complicated by their propensity to undergo dehydration, leading to the formation of cyclic trimers known as boroxines.[1] This guide emphasizes methodologies designed to minimize such artifacts, ensuring the acquisition of clean, interpretable, and reliable data.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development. This compound is a heterocyclic aromatic compound whose reactivity and stability are influenced by the interplay of the pyridine ring, the electron-donating ethoxy groups, and the boronic acid moiety.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 1003043-46-6 | [2] |

| Molecular Formula | C9H14BNO4 | [2] |

| Molecular Weight | 211.02 g/mol | [2] |

| Monoisotopic Mass | 211.10159 Da | Calculated |

Core Principles of Boronic Acid Mass Spectrometry

The unique chemistry of boronic acids necessitates careful consideration of the analytical technique. The primary challenge is preventing thermally or ionically induced dehydration to form boroxines, which can obscure the true molecular weight information.[3][4][5]

Ionization Techniques

The selection of an appropriate ionization source is the most critical decision in the analysis of boronic acids.

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is exceptionally well-suited for polar, thermally labile molecules like boronic acids.[1][6] It minimizes in-source fragmentation and dehydration, making it the preferred method for liquid chromatography-mass spectrometry (LC-MS) workflows. Analysis can be performed in both positive and negative ion modes, offering complementary information.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of boronic acids by GC-MS is generally not feasible due to their low volatility and thermal instability.[7] Mandatory derivatization, typically through silylation or esterification with diols, is required to create a volatile and thermally stable analyte suitable for GC analysis.[1][3]

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): While less common for small molecules of this type, MALDI can be used. However, it often results in the formation of adducts with the matrix material, which can complicate spectral interpretation.[1][5]

Collision-Induced Dissociation (CID)

To gain structural information, tandem mass spectrometry (MS/MS) is employed. Collision-Induced Dissociation (CID) is a technique where selected precursor ions are accelerated and collided with neutral gas molecules (e.g., argon or nitrogen).[8] This collision converts kinetic energy into internal energy, causing the ion to fragment. The resulting fragmentation pattern provides a veritable fingerprint of the molecule's structure.[8][9]

Experimental Workflow and Protocols

A robust and reproducible workflow is essential for accurate analysis. The following sections detail validated protocols for the analysis of this compound.

Diagram: LC-MS Analytical Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 9. chemguide.co.uk [chemguide.co.uk]

Introduction: The Pivotal Role of (2,6-Diethoxypyridin-3-yl)boronic acid in Modern Synthesis

An In-depth Technical Guide to the Stability and Storage of (2,6-Diethoxypyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a vital organoboron compound, belonging to the broader class of boronic acids that have become indispensable tools in organic chemistry and drug discovery.[1][2][3][4] Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] This capability allows for the efficient construction of complex molecular architectures, significantly accelerating the synthesis of diverse compound libraries for screening and the development of novel pharmaceutical candidates.[1][5] The pyridine moiety, coupled with the reactive boronic acid group, makes this compound a key building block for introducing heteroaromatic structures into target molecules, a common feature in many biologically active compounds.[1][4]

While boronic acids are celebrated for their versatile reactivity and relative stability compared to other organometallics, their handling and storage require a nuanced understanding of their chemical vulnerabilities.[4][6] This guide offers a detailed exploration of the factors governing the stability of this compound, potential degradation pathways, and evidence-based protocols for its optimal storage and handling to ensure its integrity and performance in synthetic applications.

Chemical Stability and Degradation Pathways

The stability of a boronic acid is not absolute and is highly dependent on its specific structure and the environmental conditions it is exposed to. For heteroaryl boronic acids like this compound, several degradation pathways are of primary concern.

Protodeboronation: The Primary Degradation Concern

The most common undesired side reaction for boronic acids is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6][7] This reaction is essentially the loss of the boronic acid functional group, rendering the compound inactive for its intended cross-coupling reactions.

The propensity for protodeboronation is influenced by several factors:

-

Electronic Properties of the Aryl Group: The stability of the C-B bond is influenced by the electronic nature of the pyridine ring. While 3-pyridyl boronic acids are generally more stable than their highly unstable 2-pyridyl counterparts, the presence of two electron-donating ethoxy groups at the 2 and 6 positions of the pyridine ring in this compound can influence the electron density at the carbon atom of the C-B bond, potentially affecting its susceptibility to protonolysis.[8]

-

Reaction Conditions: Protodeboronation is often accelerated under the basic conditions typically employed in Suzuki-Miyaura coupling reactions.[9] The reaction pH is a critical factor, with the rate of decomposition varying significantly across different pH levels.[7][8]

-

Presence of Water: The reaction between the boronic acid and water, acting as a proton source, can lead to protodeboronation.[7]

Oxidative Degradation

Another significant degradation pathway is the oxidation of the carbon-boron bond, which can lead to the formation of the corresponding phenol (a hydroxyl group replacing the boronic acid). This process can be influenced by the presence of air (oxygen) and certain metal catalysts. While oxidative deboronation has been suggested as a metabolic route for some boronic acid-containing drugs, it represents a deactivation pathway for the reagent itself.[10]

Formation of Anhydrides (Boroxines)

Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[11] While this is often a reversible process, the formation of boroxines can affect the solubility, reactivity, and stoichiometry of the boronic acid in a reaction. Storing the compound under dry conditions is crucial to minimize boroxine formation.

Visualizing Stability Factors

The following diagram illustrates the key factors that can influence the stability of this compound and lead to its degradation.

Caption: Factors influencing the degradation of this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and efficacy of this compound, adherence to strict storage and handling protocols is essential. The following recommendations are based on general best practices for boronic acids and information from safety data sheets for similar compounds.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, -20°C is recommended. | Low temperatures slow down the rates of decomposition reactions like protodeboronation and oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidative degradation and hydrolysis.[12] |

| Container | Use a tightly sealed, opaque container. | Prevents the ingress of moisture and air, and protects the compound from light, which can catalyze degradation.[12][13] |

| Environment | Store in a dry, well-ventilated place away from incompatible materials. | Prevents absorption of moisture from the ambient environment and avoids contact with strong oxidizing agents or acids.[13][14] |

Handling Procedures: A Step-by-Step Guide

-

Preparation:

-

Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[13]

-

Ensure all glassware is dry before use.

-

Have an inert gas supply ready for blanketing the compound after use.

-

-

Personal Protective Equipment (PPE):

-

Dispensing:

-

Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.

-

If possible, handle the solid in a glovebox under an inert atmosphere.

-

If a glovebox is not available, minimize the time the container is open to the atmosphere.

-

Use clean, dry spatulas for transferring the solid.

-

-

After Use:

Experimental Workflow: Assessing Stability

For critical applications, it is advisable to assess the purity of this compound, especially if it has been stored for an extended period.

Caption: A workflow for assessing the purity of this compound.

Conclusion: Ensuring Success in Synthesis

This compound is a valuable reagent in the synthetic chemist's toolbox. However, its utility is directly linked to its chemical integrity. A thorough understanding of its stability profile and the implementation of rigorous storage and handling protocols are paramount to achieving reproducible and high-yielding synthetic outcomes. By mitigating the risks of protodeboronation, oxidation, and hydrolysis, researchers can ensure the reliability of this important building block in the pursuit of novel chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Protodeboronation - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boronic acid - Wikipedia [en.wikipedia.org]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

Solubility of (2,6-Diethoxypyridin-3-yl)boronic acid in organic solvents

An In-depth Technical Guide to the Solubility of (2,6-Diethoxypyridin-3-yl)boronic Acid in Organic Solvents

Foreword: Navigating the Solubility Landscape of Novel Boronic Acids

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide addresses the critical, yet often sparsely documented, area of solubility for specialized reagents. Our focus is this compound, a heterocyclic organoboron compound with significant potential in synthetic chemistry and medicinal research. While specific quantitative solubility data for this particular molecule is not extensively published, this guide provides a robust framework for understanding and experimentally determining its solubility profile. By synthesizing foundational principles of boronic acid chemistry with practical, field-proven methodologies, we aim to empower you to optimize your experimental designs and accelerate your research and development endeavors.

Introduction to this compound: A Versatile Building Block

This compound belongs to the larger class of organoboranes, which are pivotal in modern organic synthesis. Boronic acids, characterized by a carbon-boron bond, are extensively used as key building blocks, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] The pyridine core, coupled with the reactive boronic acid moiety, makes this compound a valuable intermediate for the synthesis of complex molecules, including pharmaceuticals.[3][4][5] The diethoxy substitution on the pyridine ring further modulates the electronic and steric properties of the molecule, influencing its reactivity and physical characteristics, including solubility.

Understanding the solubility of this compound in various organic solvents is paramount for its effective use in:

-

Reaction Optimization: Ensuring the reagent is fully dissolved to maximize reaction rates and yields.

-

Purification Strategies: Selecting appropriate solvents for crystallization or chromatographic separation.

-

Formulation Development: For applications in drug discovery, solubility is a key determinant of bioavailability and deliverability.[6]

Physicochemical Principles Governing Boronic Acid Solubility

The solubility of a boronic acid is a complex interplay of its solid-state properties (crystal lattice energy) and its interactions with the solvent. Several key factors influence this equilibrium:

-

Solvent Polarity: The polarity of the solvent plays a crucial role. Generally, boronic acids exhibit higher solubility in polar solvents due to the potential for dipole-dipole interactions and hydrogen bonding with the hydroxyl groups of the boronic acid moiety.[7]

-